molecular formula C17H17N3O B14778947 N-{4-[(1H-pyrrol-2-yl)(2H-pyrrol-2-yl)methyl]phenyl}acetamide

N-{4-[(1H-pyrrol-2-yl)(2H-pyrrol-2-yl)methyl]phenyl}acetamide

Cat. No.: B14778947
M. Wt: 279.34 g/mol
InChI Key: UOCXJYQVSAOXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Acetamidophenyl)dipyrromethane is a synthetic compound that belongs to the class of dipyrromethanes. Dipyrromethanes are well-known synthetic scaffolds used in the synthesis of macrocycles and dipyrromethene metal complexes. These compounds occupy a central place in porphyrin chemistry and are valuable in the preparation of synthetic porphyrins, calixpyrroles, chlorins, corroles, and expanded porphyrins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Acetamidophenyl)dipyrromethane typically involves the condensation of 4-acetamidobenzaldehyde with pyrrole. This reaction is catalyzed by acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation . The general reaction scheme is as follows:

  • Mix 4-acetamidobenzaldehyde and pyrrole in a molar ratio of 1:38.
  • Add a catalytic amount of TFA or HCl.
  • Stir the reaction mixture at room temperature under an argon atmosphere.
  • Purify the product using column chromatography.

Industrial Production Methods

Industrial production methods for 5-(4-Acetamidophenyl)dipyrromethane are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Acetamidophenyl)dipyrromethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dipyrromethene derivatives.

    Reduction: Reduction reactions can lead to the formation of dipyrromethane derivatives with different substitution patterns.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the dipyrromethane scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents like bromine (Br₂) and chloromethyl methyl ether (MOMCl) are employed.

Major Products

    Oxidation: Dipyrromethene derivatives.

    Reduction: Various dipyrromethane derivatives.

    Substitution: Functionalized dipyrromethanes with different substituents.

Mechanism of Action

The mechanism of action of 5-(4-Acetamidophenyl)dipyrromethane involves its ability to form complexes with metal ions. These complexes can interact with biological molecules and cellular structures, leading to various effects. The compound’s molecular targets include enzymes and receptors involved in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)dipyrromethane
  • 5-(4-Fluorophenyl)dipyrromethane
  • 5-(4-Dimethylaminophenyl)dipyrromethane

Uniqueness

5-(4-Acetamidophenyl)dipyrromethane is unique due to the presence of the acetamido group, which imparts specific chemical and biological properties. This functional group enhances the compound’s ability to form hydrogen bonds and interact with biological targets, making it valuable in medicinal chemistry and biological research .

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

N-[4-[1H-pyrrol-2-yl(2H-pyrrol-2-yl)methyl]phenyl]acetamide

InChI

InChI=1S/C17H17N3O/c1-12(21)20-14-8-6-13(7-9-14)17(15-4-2-10-18-15)16-5-3-11-19-16/h2-11,15,17,19H,1H3,(H,20,21)

InChI Key

UOCXJYQVSAOXTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(C2C=CC=N2)C3=CC=CN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.